molecular formula C17H17BrN2O4 B15019397 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15019397
M. Wt: 393.2 g/mol
InChI Key: SUKINEJWCPMQER-VXLYETTFSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromo-substituted phenoxy group and a methoxy-substituted phenyl group linked through an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 3-methoxybenzaldehyde.

    Formation of Intermediate: The 4-bromo-2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Final Condensation: The acetohydrazide is finally condensed with 3-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form hydrazines.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
  • 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and bromo substituents, along with the hydrazide linkage, make it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-22-14-5-3-4-12(8-14)10-19-20-17(21)11-24-15-7-6-13(18)9-16(15)23-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

SUKINEJWCPMQER-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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